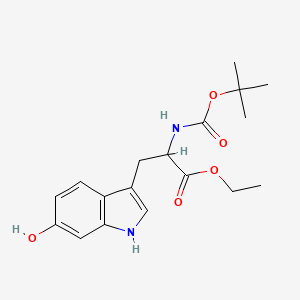

Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate

Description

Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate is a synthetic intermediate characterized by a unique trifunctional structure: a tert-butoxycarbonyl (Boc)-protected amino group, an ethyl ester moiety, and a 6-hydroxyindolyl substituent. The Boc group enhances stability during synthetic workflows, while the ethyl ester improves lipophilicity, facilitating membrane permeability in biological studies . This compound is pivotal in peptide synthesis and indole-based drug development due to its modular reactivity.

Properties

Molecular Formula |

C18H24N2O5 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

ethyl 3-(6-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C18H24N2O5/c1-5-24-16(22)15(20-17(23)25-18(2,3)4)8-11-10-19-14-9-12(21)6-7-13(11)14/h6-7,9-10,15,19,21H,5,8H2,1-4H3,(H,20,23) |

InChI Key |

UIDMIFKZZIWJKX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Hydroxyindole Intermediate

The synthesis of Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate begins with the preparation of the 6-hydroxyindole moiety, a crucial building block.

- Starting material: 4-methyl-3-nitrophenol

- Protection: The phenolic hydroxyl group is protected as a benzyl ether to prevent side reactions during subsequent steps.

- Cyclization: Using a modified Leimgruber-Batcho indole synthesis, the nitrophenol derivative undergoes condensation with N,N-dimethylformamide dimethyl acetal and pyrrolidine, followed by reductive cyclization and hydrogenation to remove the benzyl protecting group, yielding 6-hydroxyindole.

This step is vital to obtain the hydroxyindole core with the hydroxyl group free for further functionalization.

Boc Protection of the Amino Group

- The amino group on the propanoate backbone is protected using the tert-butoxycarbonyl (Boc) group to prevent undesired reactions during coupling and substitution steps.

- Boc protection is typically carried out by reacting the amino acid derivative with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions, yielding the N-Boc protected amino acid ethyl ester.

Introduction of the Indolyl Group at the 3-Position

The 6-hydroxyindole is coupled to the ethyl 2-(Boc-amino)propanoate backbone at the 3-position via a modified Somei-Kametani coupling protocol:

- Chlorination: The C-3 position of the Boc-protected 6-hydroxyindole is selectively chlorinated using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) to form a 3-chloro intermediate.

- Prenylation: The 3-chloroindole is then subjected to a reverse prenylation reaction using prenyl-9-BBN (9-borabicyclo[3.3.1]nonane) in the presence of triethylamine, furnishing the reverse prenylated indole intermediate.

- Gramine formation: Treatment with dimethylamine and formaldehyde converts the prenylated intermediate into a gramine derivative.

- Coupling: The gramine is coupled with the benzophenone imine of glycine via the Somei-Kametani coupling, followed by imine hydrolysis to yield the tryptophan derivative.

This sequence ensures regioselective functionalization at the indole 3-position and incorporation of the amino acid moiety.

Esterification and Final Product Formation

- The tryptophan derivative is converted into the ethyl ester form, typically by esterification under acidic conditions or by using ethyl chloroformate or similar reagents.

- Final purification is achieved by flash chromatography using solvent systems such as hexane/ethyl acetate mixtures (commonly 2:1) to isolate this compound as a pure white solid.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzyl protection of nitrophenol | Benzyl chloride, base, solvent | High | Protects phenol for indole synthesis |

| Leimgruber-Batcho indole synthesis | N,N-Dimethylformamide dimethyl acetal, pyrrolidine, reduction with H2/Pd | Moderate | Produces 6-hydroxyindole after benzyl deprotection |

| Boc protection of amino acid | Di-tert-butyl dicarbonate, base | High | Standard Boc protection of amino group |

| Chlorination at C-3 indole | N-chlorosuccinimide, DMF | Moderate | Selective chlorination at indole 3-position |

| Reverse prenylation | Prenyl-9-BBN, triethylamine | 48 | Reverse prenylation step; purification needed |

| Gramine formation | Dimethylamine, formaldehyde | High | Prepares for coupling with glycine derivative |

| Somei-Kametani coupling | Benzophenone imine of glycine, coupling reagents | Moderate | Forms tryptophan derivative |

| Esterification and purification | Acidic or carbamate esterification, flash chromatography | High | Final product isolation |

Purification and Characterization

- Purification is commonly performed by flash column chromatography using a solvent gradient of hexane and ethyl acetate (e.g., 2:1 ratio).

- Characterization includes:

- [^1H NMR](pplx://action/followup): Signals corresponding to Boc tert-butyl protons (~1.4 ppm), indole aromatic protons, and ethyl ester protons.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.

Summary and Practical Considerations

- The synthetic route relies heavily on the selective protection and functionalization of the indole ring and amino acid backbone.

- Boc protection is essential for amino group stability during multi-step synthesis.

- The key challenge is the regioselective functionalization at the indole 3-position, achieved via chlorination and subsequent substitution.

- Reaction conditions such as temperature control, inert atmosphere (nitrogen purge), and purification steps are critical for good yield and purity.

- The described methods are based on peer-reviewed literature and provide a reliable approach to synthesize this compound for further applications in medicinal chemistry and natural product synthesis.

Chemical Reactions Analysis

Boc Deprotection and Amine Functionalization

The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amine, enabling selective reactions at other sites.

Key Reactions:

-

Acidolytic Boc Removal :

Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the Boc group, yielding the free amine. For example, TFA-mediated deprotection of structurally analogous compounds occurs within 1–2 hours at room temperature, with quantitative recovery of the amine . -

Amide Coupling :

The deprotected amine participates in peptide bond formation. Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and N,N-diisopropylethylamine (DIPEA) in acetonitrile, the amine couples with carboxylic acids (e.g., proline derivatives) to form amides. Reported yields exceed 75% for similar substrates .

Indole Ring Modifications

The 6-hydroxyindole moiety undergoes electrophilic substitution and oxidative transformations.

A. C-2 Reverse Prenylation

A critical step in alkaloid synthesis involves prenylation at the indole C-2 position:

-

Chlorination :

Treatment with N-chlorosuccinimide (NCS) in DMF at 0°C introduces a chlorine atom at C-3, directing subsequent prenylation to C-2 . -

Prenylation :

Prenyl-9-BBN (9-borabicyclo[3.3.1]nonane) in the presence of triethylamine (Et<sub>3</sub>N) achieves reverse prenylation at C-2. Yields range from 48–65% for analogous indoles .

B. C-7 Boronation

The indole ring undergoes iridium-catalyzed C–H activation for boronation:

| Reaction Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| [Ir(cod)OMe]<sub>2</sub>, dtbpy, B<sub>2</sub>pin<sub>2</sub> (60°C, 4–7 h) | C7-boronated indole | 66–80 |

Ethyl Ester Transformations

The ethyl ester group enables hydrolysis and transesterification:

A. Saponification

Basic hydrolysis (e.g., NaOH in THF/H<sub>2</sub>O) converts the ester to a carboxylic acid. For example, saponification of 13 (structurally related) proceeds in >90% yield .

B. Amidation

The acid reacts with amines (e.g., L-proline ethyl ester) under HATU/DIPEA activation to form amides. Yields for such couplings exceed 80% .

A. Dioxopiperazine Formation

Deprotection of the Boc group and subsequent cyclization with 2-hydroxypyridine yields cis and trans dioxopiperazines in a 1:1 ratio. Chromatographic separation achieves enantiomerically pure products .

B. Oxidative Rearrangement

Treatment with Davis oxaziridine oxidizes the indole to an oxindole, forming key intermediates like notoamide J. This step proceeds in 2:1 diastereomeric ratio, with isolated yields of 45–60% .

Protection of the 6-Hydroxy Group

The phenolic -OH group is often protected as a Boc carbonate:

Scientific Research Applications

Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate depends on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and signaling pathways. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Indole Ring Modifications

- (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid (): Substituent: 6-fluoro vs. 6-hydroxy. Functional Group: Carboxylic acid vs. ethyl ester. Impact: The electron-withdrawing fluorine reduces indole ring reactivity compared to the electron-donating hydroxy group. The carboxylic acid derivative exhibits higher polarity, favoring aqueous solubility but limiting cellular uptake .

- Ethyl (2S,3R)-2-(Z-amino)-3-(6-bromo-1-tosyl-indol-3-yl)-3-hydroxypropanoate (): Substituents: 6-bromo and 1-tosyl vs. 6-hydroxy. Protection: Benzyloxycarbonyl (Z) vs. Boc. Impact: Bromine increases steric bulk and alters electronic properties, while the tosyl group at N1 blocks hydrogen bonding. The Z group requires catalytic hydrogenation for deprotection, complicating synthetic workflows compared to acid-labile Boc .

Variations in Amino-Protecting Groups

- Ethyl 3-(Boc-amino)propanoate (): Structure: Lacks the indole ring but retains Boc and ethyl ester groups. Role: Demonstrates the Boc group’s compatibility with ester stability.

Ester vs. Carboxylic Acid Derivatives

- (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid (): Key Difference: Carboxylic acid replaces the ethyl ester. Implications: The acid form is more hydrophilic, suitable for solid-phase peptide synthesis, whereas the ester serves as a prodrug or intermediate for further alkylation .

Heterocyclic Core Substitutions

- Ethyl 3-(5-bromo-3-fluoropyridin-2-yl)propanoate (): Heterocycle: Pyridine vs. indole. Halogen substituents enhance lipophilicity but may introduce metabolic stability challenges .

Research Findings and Data Analysis

Table 1: Structural and Functional Comparison of Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate with Analogues

Q & A

Q. What are the recommended synthetic routes for preparing Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate?

The compound can be synthesized via carbodiimide-mediated coupling (e.g., using CDI) between Boc-protected amino acids and indole derivatives. For example, ethyl 3-(pyridin-2-ylamino)propanoate reacts with nitrobenzoic acid derivatives under CDI activation to form intermediates, which are subsequently reduced and cyclized . This method ensures regioselective protection of the amino group and avoids side reactions at the indole hydroxyl.

Q. How can the Boc-protected amino group be selectively deprotected without affecting the indole moiety?

The Boc group is acid-labile and can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C. The indole hydroxyl group’s stability under acidic conditions allows selective deprotection. Post-deprotection, neutralization with a weak base (e.g., NaHCO₃) ensures preservation of the indole ring .

Q. What analytical techniques are critical for characterizing this compound?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) are essential. For instance, ¹H NMR can confirm the Boc group’s tert-butyl protons (δ ~1.4 ppm) and indole protons (δ ~6.8–7.2 ppm). HRMS with ESI+ mode validates the molecular ion peak (e.g., [M+Na]⁺) .

Advanced Research Questions

Q. How does the steric hindrance of the Boc group influence reactivity in cross-coupling reactions?

The Boc group’s bulkiness can hinder nucleophilic attack at the β-carbon of the propanoate ester. Computational modeling (e.g., DFT) or kinetic studies using substituents like 6-fluoroindole (as in structurally similar compounds) reveal reduced reactivity in Suzuki-Miyaura couplings compared to non-Boc analogs .

Q. What strategies mitigate racemization during functionalization of the amino group?

Racemization is minimized by using low temperatures (0–5°C) and non-polar solvents (e.g., toluene) during acylations. Chiral HPLC with a Crownpak CR-I column can monitor enantiopurity, as demonstrated in analogs like (S)-2-(N-Boc-amino)-3-(6-fluoroindol-3-yl)propanoic acid .

Q. How does the indole hydroxyl group participate in hydrogen-bonding networks in crystal structures?

Single-crystal X-ray diffraction of related compounds (e.g., ethyl 3-hydroxy-3-[2-(2-phenylethyl)benzoimidazol-4-yl]propanoate) shows the hydroxyl forms intramolecular hydrogen bonds with the ester carbonyl, stabilizing planar conformations. This interaction impacts solubility and crystallization behavior .

Q. Can the compound serve as a precursor for bioactive heterocycles?

Yes. Under basic conditions, the indole moiety undergoes ring-expansion reactions. For example, base-promoted C–N bond cleavage in indolones generates substituted quinolines, leveraging the indole’s electron-rich π-system .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.